Multi-Target Biological Activity Profile: A Qualitative Differentiator from Simpler Hydrazines
A database record reports that (4-hydrazino-3-methoxy-phenyl)-phenyl-amine exhibits a broad spectrum of biological activities, including anticarcinogenic (prevents transformation of DMBA-treated JB6 cells), antimalarial (kills P. falciparum), antivenom (nullifies N. naja venom effects), and antifungal (inhibits cilia formation by A. niger) [1]. While direct quantitative comparator data (e.g., IC50 values) are absent from this source, this profile provides a qualitative point of differentiation. In contrast, the simple analog phenylhydrazine, while also demonstrating inhibitory activity against IDO1 (IC50 = 0.25 µM) [2], does not have a publicly reported multi-target profile spanning these diverse therapeutic areas, suggesting that the specific substitution pattern in (4-hydrazino-3-methoxy-phenyl)-phenyl-amine imparts a distinct biological polypharmacology.
| Evidence Dimension | Reported Biological Activities (Qualitative) |
|---|---|
| Target Compound Data | Anticarcinogenic, antimalarial, antivenom, antifungal, anti-inflammatory activities reported. |
| Comparator Or Baseline | Phenylhydrazine: IDO1 inhibition (IC50 = 0.25 µM) only; No comparable multi-target data found. |
| Quantified Difference | Qualitative difference in breadth of reported activities; No quantitative IC50 comparison available. |
| Conditions | Various in vitro and in vivo models as reported in database summary [1]. |
Why This Matters
For researchers exploring novel polypharmacology or phenotypic screening, the reported multi-target activity profile provides a rationale for selecting this compound over a single-target analog like phenylhydrazine.
- [1] Lin Group. (n.d.). AOD Database: Compound ID 355 [Data record]. Retrieved from http://lin-group.cn/AODdatabase/show.aspx?id=355 View Source
- [2] Fung, S. P. S., Wang, H., Tomek, P., Squire, C. J., Flanagan, J. U., Palmer, B. D., ... & Ching, L.-M. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry, 21(24), 7595-7603. View Source
